1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole
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Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole is a chemical compound with the molecular formula C13H15ClN2O4S and a molecular weight of 330.7872 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl ring, two methoxy groups, a sulfonyl group, and an ethylimidazole moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole involves several steps. One common method includes the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-ethylimidazole under basic conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and a base like triethylamine or sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfoxides or sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole can be compared with other similar compounds, such as:
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole: This compound has a pyrazole ring instead of an imidazole ring, which may result in different chemical and biological properties.
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,3-dihydroindole: This compound contains a dihydroindole moiety, which may affect its reactivity and applications.
Properties
Molecular Formula |
C13H15ClN2O4S |
---|---|
Molecular Weight |
330.79 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C13H15ClN2O4S/c1-4-13-15-5-6-16(13)21(17,18)12-8-10(19-2)9(14)7-11(12)20-3/h5-8H,4H2,1-3H3 |
InChI Key |
AMYMRWOVQLACSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origin of Product |
United States |
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